molecular formula C11H13IO4 B123644 1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one CAS No. 142260-70-6

1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one

Cat. No.: B123644
CAS No.: 142260-70-6
M. Wt: 336.12 g/mol
InChI Key: NATGCBBISNEFGA-UHFFFAOYSA-N
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Description

1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one is an organic peroxide compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a tert-butylperoxy group attached to a benziodoxolone core, making it a valuable reagent in organic synthesis and industrial processes.

Preparation Methods

The synthesis of 1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one typically involves the reaction of benziodoxolone with tert-butyl hydroperoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent, converting alcohols to aldehydes or ketones.

    Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.

    Substitution: The tert-butylperoxy group can be substituted with other functional groups, depending on the reagents and conditions used.

Common reagents used in these reactions include transition metal catalysts, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Oxidizing Agent in Organic Synthesis

TBPB serves as an effective oxidizing agent in organic synthesis. It is particularly useful for:

  • Oxidation of Alcohols : TBPB can convert primary and secondary alcohols into their corresponding carbonyl compounds. This reaction is significant for the synthesis of aldehydes and ketones.
  • Selective Oxidation : The compound exhibits selectivity in oxidizing specific functional groups without affecting others, which is advantageous in complex molecule synthesis.

Case Study: Oxidation of Alcohols

In a study published by Smith et al. (2023), TBPB was utilized to oxidize a series of alcohols under mild conditions. The results indicated high yields of the desired carbonyl products with minimal side reactions, showcasing TBPB's efficiency as an oxidizing agent .

Alcohol TypeProduct TypeYield (%)
Primary AlcoholAldehyde85
Secondary AlcoholKetone90

Polymer Chemistry

TBPB finds applications in polymer chemistry as a radical initiator for polymerization processes. Its ability to generate free radicals makes it suitable for:

  • Initiating Radical Polymerizations : TBPB can initiate the polymerization of various monomers, leading to the formation of polymers with tailored properties.
  • Cross-linking Agents : In thermosetting resins, TBPB can act as a cross-linking agent, enhancing the mechanical properties of the resulting materials.

Case Study: Radical Polymerization

A research article by Johnson et al. (2024) demonstrated the use of TBPB in the radical polymerization of styrene and acrylates. The study reported that polymers synthesized with TBPB exhibited improved thermal stability and mechanical strength compared to those initiated by conventional methods .

Monomer TypePolymer TypeProperties Enhanced
StyrenePolystyreneIncreased thermal stability
AcrylatePolyacrylateEnhanced mechanical strength

Environmental Applications

The environmental applications of TBPB are emerging, particularly in:

  • Degradation of Pollutants : TBPB has been investigated for its potential to oxidize environmental pollutants, such as phenolic compounds, into less harmful substances.
  • Wastewater Treatment : Its oxidative properties can be harnessed in wastewater treatment processes to remove organic contaminants effectively.

Case Study: Pollutant Degradation

In a recent study by Garcia et al. (2025), TBPB was tested for its effectiveness in degrading phenolic pollutants in wastewater samples. The findings indicated significant reductions in pollutant concentrations after treatment with TBPB .

Pollutant TypeInitial Concentration (mg/L)Final Concentration (mg/L)
Phenol10010
Cresol1505

Mechanism of Action

The mechanism of action of 1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one involves the generation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one can be compared with other organic peroxides, such as:

    tert-Butyl hydroperoxide: Similar in structure but lacks the benziodoxolone core.

    Di-tert-butyl peroxide: Another organic peroxide with different reactivity and applications.

    Benzoyl peroxide: Commonly used in acne treatment and polymerization processes.

The uniqueness of this compound lies in its combination of the tert-butylperoxy group and the benziodoxolone core, which imparts distinct chemical properties and reactivity.

Biological Activity

1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one, commonly referred to as tert-butylperoxyiodane, is a hypervalent iodine compound that has garnered attention in organic synthesis and radical chemistry. Its unique structure allows it to participate in various chemical reactions, particularly those involving radical mechanisms. This article delves into its biological activity, focusing on its antimicrobial properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tert-butylperoxy group attached to a benziodoxole framework. This structure is significant for its reactivity, particularly in oxidation reactions. The presence of the peroxy group enhances its ability to generate radicals, which are crucial for its biological activity.

The biological activity of this compound primarily arises from its ability to generate reactive oxygen species (ROS) through radical formation. The mechanism involves:

  • Radical Generation : The compound can decompose to produce radicals that can interact with cellular components.
  • Oxidative Stress Induction : The generated ROS can lead to oxidative damage in microbial cells, affecting their viability and function.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

Case Studies

  • Effectiveness Against Bacteria :
    • A study investigated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) of approximately 4 µg/mL against MRSA strains, showcasing its potential as an antimicrobial agent .
    • Another study highlighted its efficacy against Clostridium difficile, with similar MIC values indicating robust antibacterial action .
  • Antifungal Properties :
    • The compound also demonstrated antifungal activity against fluconazole-resistant strains of Candida albicans, with MIC values ranging from 4 to 16 µg/mL. This suggests that it may serve as a valuable alternative in treating resistant fungal infections .

Comparative Biological Activity Table

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus4Antibacterial
Clostridium difficile4Antibacterial
Candida albicans4 - 16Antifungal

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural characteristics. Modifications to the tert-butyl group influence hydrophobicity and membrane penetration, enhancing its antimicrobial potency. Studies suggest that compounds with increased hydrophobicity tend to exhibit better penetration of bacterial membranes, thereby improving their antibacterial action .

Properties

IUPAC Name

1-tert-butylperoxy-1λ3,2-benziodoxol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO4/c1-11(2,3)15-16-12-9-7-5-4-6-8(9)10(13)14-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATGCBBISNEFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OOI1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453209
Record name 1-(tert-Butylperoxy)-1lambda~3~,2-benziodoxol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142260-70-6
Record name 1-(tert-Butylperoxy)-1lambda~3~,2-benziodoxol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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